molecular formula C14H9ClN2O5 B6409079 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261966-58-8

4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6409079
CAS RN: 1261966-58-8
M. Wt: 320.68 g/mol
InChI Key: QSPOTVBFLDKRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid (4-CPCNB) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 345.56 g/mol. 4-CPCNB has a melting point of around 140°C and is soluble in water and a variety of organic solvents. This compound is used in a variety of scientific experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 4-chloro-3-nitrophenol and 3-amino-4-chlorophenol. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is used in the preparation of nanomaterials, such as carbon nanotubes and graphene.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% are not well understood. Studies in animals have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% can cause an increase in blood pressure and heart rate. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is relatively easy to synthesize, making it suitable for use in a variety of research applications. However, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is toxic and can cause irritation to the skin and eyes. Therefore, it is important to take safety precautions when handling this compound.

Future Directions

There are a variety of future directions for research involving 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%. These include further studies on the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95%, as well as research into its potential therapeutic applications. Additionally, further research into the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is needed in order to better understand its effects on enzymes and bacteria. Finally, further research into the synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% and its derivatives is necessary in order to make them more widely available for use in research.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid, 95% is synthesized by the reaction of 4-chlorophenol and 3-carbamoyl-2-nitrobenzoic acid. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 150°C and is complete within 2-3 hours.

properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(6-8)17(21)22/h1-6H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOTVBFLDKRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691604
Record name 3'-Carbamoyl-4'-chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-nitrobenzoic acid

CAS RN

1261966-58-8
Record name 3'-Carbamoyl-4'-chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.